3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-
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Overview
Description
3,3’-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9’-phenyl- is a complex organic compound with a molecular formula of C51H33N5 and a molecular weight of 715.84 g/mol . This compound is known for its unique photophysical properties, making it a significant subject of study in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9’-phenyl- typically involves multiple steps, starting from the basic building blocks of carbazole and triazine derivatives. One common method involves the coupling of 3,3’-Bi-9H-carbazole with 4,6-diphenyl-1,3,5-triazine under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9’-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,3’-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9’-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Primarily used in the development of OLEDs due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 3,3’-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9’-phenyl- involves its ability to act as a donor-acceptor type molecule. The compound exhibits temperature-activated delayed fluorescence (TADF), which is facilitated by the efficient intersystem crossing (ISC) and reverse intersystem crossing (RISC) between singlet and triplet states . The molecular targets and pathways involved include the interaction with electron transport layers in OLEDs, enhancing the efficiency of charge injection and transport .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- 9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
Uniqueness
Compared to similar compounds, 3,3’-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9’-phenyl- exhibits superior TADF properties due to its optimized molecular configuration, which enhances its photophysical performance .
Properties
Molecular Formula |
C51H33N5 |
---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
3-[9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazol-3-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C51H33N5/c1-4-16-34(17-5-1)49-52-50(35-18-6-2-7-19-35)54-51(53-49)41-24-12-15-27-46(41)56-45-26-14-11-23-40(45)43-33-37(29-31-48(43)56)36-28-30-47-42(32-36)39-22-10-13-25-44(39)55(47)38-20-8-3-9-21-38/h1-33H |
InChI Key |
COTHQILYYKNTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C14)C1=CC=CC=C1 |
Origin of Product |
United States |
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